molecular formula C5H6K2O5 B2686537 Potassium 2-hydroxy-2-methylsuccinate CAS No. 1030365-02-6

Potassium 2-hydroxy-2-methylsuccinate

Cat. No.: B2686537
CAS No.: 1030365-02-6
M. Wt: 224.29 g/mol
InChI Key: VCJUJDUIBZISHE-UHFFFAOYSA-L
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Scientific Research Applications

Potassium 2-hydroxy-2-methylsuccinate has a wide range of applications in scientific research:

Safety and Hazards

The safety data sheet for Potassium 2-hydroxy-2-methylsuccinate suggests several precautions. It should be handled under inert gas and protected from moisture . It should be kept away from heat, sparks, open flames, hot surfaces, and should not be sprayed on an open flame or other ignition source . It should not be breathed in, and contact with eyes, skin, or clothing should be avoided .

Preparation Methods

Synthetic Routes and Reaction Conditions: Potassium 2-hydroxy-2-methylsuccinate can be synthesized through the neutralization of 2-hydroxy-2-methylsuccinic acid with potassium hydroxide. The reaction typically involves dissolving 2-hydroxy-2-methylsuccinic acid in water, followed by the gradual addition of potassium hydroxide until the pH reaches neutrality. The resulting solution is then evaporated to yield the potassium salt .

Industrial Production Methods: Industrial production of this compound follows a similar process but on a larger scale. The reaction conditions are carefully controlled to ensure high purity and yield. The product is often crystallized and dried to obtain the final compound .

Chemical Reactions Analysis

Types of Reactions: Potassium 2-hydroxy-2-methylsuccinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .

Mechanism of Action

The mechanism of action of potassium 2-hydroxy-2-methylsuccinate involves its role as a metabolite in various biochemical pathways. It interacts with enzymes and other molecular targets to influence metabolic processes. The specific pathways and targets depend on the context of its use in research .

Comparison with Similar Compounds

    Potassium gluconate: An oxidizing carboxylic acid with chelating properties.

    Sodium creatine phosphate dibasic tetrahydrate: Used in skeletal muscle metabolism.

    Glycochenodeoxycholic acid sodium salt: A bile salt involved in fat absorption.

Uniqueness: Potassium 2-hydroxy-2-methylsuccinate is unique due to its specific role as an endogenous metabolite and its involvement in distinct metabolic pathways. Its chemical structure and reactivity also set it apart from similar compounds .

Properties

IUPAC Name

dipotassium;2-hydroxy-2-methylbutanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O5.2K/c1-5(10,4(8)9)2-3(6)7;;/h10H,2H2,1H3,(H,6,7)(H,8,9);;/q;2*+1/p-2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCJUJDUIBZISHE-UHFFFAOYSA-L
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)[O-])(C(=O)[O-])O.[K+].[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6K2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901036481
Record name Potassium 2-hydroxy-2-methylsuccinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901036481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1030365-02-6
Record name Potassium 2-hydroxy-2-methylsuccinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901036481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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